molecular formula C8H6BrClN2 B11716897 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile

2-Bromo-5-chloro-4,6-dimethylnicotinonitrile

Cat. No.: B11716897
M. Wt: 245.50 g/mol
InChI Key: NLJCFNOXATYYPG-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4,6-dimethylnicotinonitrile is a heterocyclic organic compound with the molecular formula C8H6BrClN2. It is characterized by a bromine and chlorine atom attached to a nicotinonitrile ring, along with two methyl groups at positions 4 and 6. This compound is often used in various chemical syntheses and has significant applications in scientific research .

Chemical Reactions Analysis

2-Bromo-5-chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various heterocyclic compounds, which have applications in:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. It can inhibit or activate certain pathways, depending on the functional groups attached to the nicotinonitrile ring. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

2-Bromo-5-chloro-4,6-dimethylnicotinonitrile can be compared with similar compounds such as:

  • 2-Chloro-4,6-dimethylnicotinonitrile
  • 2,5-Dichloro-4,6-dimethylnicotinonitrile
  • 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

These compounds share similar structures but differ in their chemical reactivity and applications. The presence of different halogen atoms and functional groups can significantly alter their properties and uses .

Properties

IUPAC Name

2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCFNOXATYYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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